Thioxothiazolidin-4-one)
Description
Significance of the Thiazolidin-4-one Heterocyclic Core in Organic Chemistry
The thiazolidin-4-one ring system is a crucial pharmacophore, a molecular framework responsible for a drug's biological activity. nih.gov This core structure, containing nitrogen and sulfur atoms, is amenable to a wide range of chemical modifications at positions 2, 3, and 5. nih.gov This adaptability allows chemists to synthesize a diverse library of derivatives with varied physicochemical properties and biological functions. nih.govnih.gov The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl group), along with a thiocarbonyl group, contributes to its ability to interact with various biological targets. researchgate.net
Heterocyclic compounds, in general, are fundamental to many therapeutic agents. nih.govyoutube.com The thiazolidin-4-one scaffold is no exception and is found in several established drugs. nih.gov Its derivatives have been extensively studied for a wide array of pharmacological activities. nih.govnih.gov
Historical Development and Evolution of Thioxothiazolidin-4-one Chemistry
The discovery of rhodanine (B49660) dates back to 1877 by Marceli Nencki, who named it "Rhodaninsaure". wikipedia.org He synthesized it from ammonium (B1175870) rhodanide (now known as ammonium thiocyanate) and chloroacetic acid in water. wikipedia.org Another early synthesis method involves the reaction of carbon disulfide, ammonia, and chloroacetic acid. wikipedia.org
The evolution of thioxothiazolidin-4-one chemistry has been marked by the development of more efficient and versatile synthetic strategies. Modern approaches include one-pot, multi-component reactions that allow for the rapid assembly of complex derivatives. nih.govarkat-usa.org For instance, the Knoevenagel condensation of rhodanine with various aldehydes is a widely employed method to introduce substituents at the 5-position, leading to a class of compounds known as 5-ene-rhodanines. researchgate.netnih.gov Researchers have also explored microwave-assisted synthesis and the use of green chemistry principles to create these compounds more sustainably. chemmethod.com
Overview of Current Academic Research Paradigms and Directions
Current research on thioxothiazolidin-4-one and its derivatives is vibrant and multifaceted, with significant efforts directed towards several key areas:
Medicinal Chemistry: A primary focus of contemporary research is the exploration of the pharmacological potential of thioxothiazolidin-4-one derivatives. Scientists are actively designing and synthesizing novel compounds to investigate their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents. nih.govresearchgate.netrsc.org For example, some derivatives have shown promise in inhibiting cancer cell proliferation and acting as potent antimicrobial agents. researchgate.netrsc.org Recent studies have also investigated their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. nih.gov
Materials Science: The unique electronic properties of rhodanine derivatives, particularly their strong electron-withdrawing nature, have led to their use in the development of organic dyes and materials for organic solar cells. rsc.org Their application as fluorescent probes for bio-imaging is another active area of investigation. rsc.org
Synthetic Methodology: Organic chemists continue to develop novel and more efficient methods for the synthesis and functionalization of the thioxothiazolidin-4-one core. nih.govthieme-connect.com This includes the design of stereoselective reactions to control the three-dimensional arrangement of atoms in the molecule, which can be crucial for biological activity.
Table 1: Selected Research on Thioxothiazolidin-4-one Derivatives and their Applications
| Research Area | Key Findings |
| Anticancer Agents | Novel 2-thioxothiazolidin-4-one derivatives have been synthesized and shown to exhibit cytotoxicity against various cancer cell lines. researchgate.net |
| Enzyme Inhibition | Derivatives have been identified as potent inhibitors of human carbonic anhydrase isoenzymes. nih.gov |
| Antimicrobial Activity | Some synthesized 4-thiazolidinone (B1220212) derivatives have demonstrated significant antimicrobial potential. rsc.org |
| Fluorescent Dyes | A rhodanine derivative has been developed as a red fluorescent dye for live-cell imaging. rsc.org |
| Antidiabetic Evaluation | Thiazolidin-4-one benzenesulfonamide (B165840) hybrids have been evaluated for their anti-diabetic properties. nih.gov |
| Alzheimer's Disease Research | 3-amino-2-thioxothiazolidin-4-one-based compounds have been synthesized as inhibitors of acetyl- and butyryl-cholinesterase. nih.gov |
Properties
Molecular Formula |
C76H92N6O2S6 |
|---|---|
Molecular Weight |
1314.0 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-[2-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-6,6,12,12-tetraoctylindeno[1,2-b]fluoren-8-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C76H92N6O2S6/c1-7-13-17-21-25-29-41-75(42-30-26-22-18-14-8-2)61-45-51(55-37-35-53(67-69(55)79-89-77-67)47-65-71(83)81(11-5)73(85)87-65)33-39-57(61)59-50-64-60(49-63(59)75)58-40-34-52(46-62(58)76(64,43-31-27-23-19-15-9-3)44-32-28-24-20-16-10-4)56-38-36-54(68-70(56)80-90-78-68)48-66-72(84)82(12-6)74(86)88-66/h33-40,45-50H,7-32,41-44H2,1-6H3/b65-47-,66-48- |
InChI Key |
MKBCHTHJCDUCOI-XMKQWKDVSA-N |
Isomeric SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C6=NSN=C56)/C=C\7/C(=O)N(C(=S)S7)CC)C(C8=C3C=CC(=C8)C9=CC=C(C1=NSN=C91)/C=C\1/C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C6=NSN=C56)C=C7C(=O)N(C(=S)S7)CC)C(C8=C3C=CC(=C8)C9=CC=C(C1=NSN=C91)C=C1C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Thioxothiazolidin 4 One and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for constructing the rhodanine (B49660) scaffold and its derivatives have been refined over decades. These routes are characterized by their reliability and have been instrumental in building vast libraries of these compounds for various scientific investigations.
Knoevenagel Condensation Strategies for 5-Arylidene/Alkylidene Formation
The Knoevenagel condensation is a pivotal and widely employed reaction for introducing substituents at the C-5 position of the thioxothiazolidin-4-one ring. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the rhodanine core, with an aldehyde or ketone. The acidic nature of the methylene protons at the C-5 position of rhodanine facilitates their removal by a basic catalyst, leading to the formation of a nucleophilic enolate. This intermediate then attacks the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the 5-arylidene or 5-alkylidene derivative. f1000research.comrsc.org
The reaction is typically catalyzed by weak bases like piperidine (B6355638) or amines, and various solvents can be used, including ethanol. f1000research.com The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, a study demonstrated the synthesis of 5-arylidene-2-thioxothiazolidin-4-ones by reacting rhodanine with various aromatic aldehydes in the presence of anhydrous ammonium (B1175870) acetate, achieving good yields through a simple and environmentally friendly grinding method at room temperature. nih.gov
Microwave irradiation has also been successfully applied to accelerate the Knoevenagel condensation, often leading to shorter reaction times and improved yields. researchgate.net For example, 5-arylidene derivatives have been synthesized by reacting 3-methylrhodanine (B1581798) with aromatic aldehydes on a KF/Al2O3 surface under microwave irradiation. rsc.org The versatility of the Knoevenagel condensation allows for the introduction of a wide array of aromatic and heterocyclic aldehydes, leading to a diverse library of 5-substituted rhodanine derivatives. chemicalpapers.com
Below is a table summarizing various catalytic systems and conditions employed for the Knoevenagel condensation of rhodanines.
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Anhydrous Ammonium Acetate | Solvent-free (Grinding) | Room Temperature | 85 | nih.gov |
| Glycine | Microwave Irradiation | - | Good | researchgate.net |
| Piperidine | Toluene | - | 52 | rsc.org |
| Alum | Water, Microwave Irradiation | 400 W | Excellent | researchgate.net |
| Baker's Yeast | - | - | - | scribd.com |
| Quinine | Solvent-free | Room Temperature | up to 90 | nih.gov |
| Calcium Ferrite NPs | Methanol | Reflux | 95 | orgsyn.org |
Ring Closure from Primary Amines, Carbon Disulfide, and α-Haloacyl Chlorides
A fundamental and classical approach to the synthesis of the rhodanine ring itself involves a cyclization reaction starting from simple precursors. One of the earliest methods, and still relevant, is the reaction of an amine with carbon disulfide, followed by reaction with an α-haloacetic acid derivative. wikipedia.org
In a typical procedure, an aqueous solution of a primary amine is reacted with carbon disulfide to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with an α-haloacetyl halide, such as chloroacetyl chloride, or more commonly, an alkali metal salt of an α-haloacetic acid like sodium chloroacetate. orgsyn.org The sulfur atom of the dithiocarbamate acts as a nucleophile, displacing the halide. The subsequent intramolecular cyclization, driven by the attack of the nitrogen on the carbonyl carbon, followed by dehydration, leads to the formation of the 2-thioxothiazolidin-4-one ring. orgsyn.orgwikipedia.org This method is robust and allows for the synthesis of N-substituted rhodanines by varying the starting primary amine. A well-documented example is the synthesis of rhodanine itself using ammonia, carbon disulfide, and chloroacetic acid. orgsyn.orgwikipedia.org
Condensation of 3-Aminorhodanine with Carbonyl Compounds
3-Aminorhodanine serves as a versatile building block for the synthesis of a variety of rhodanine derivatives. The presence of a primary amino group at the N-3 position allows for further functionalization. The reaction of 3-aminorhodanine with carbonyl compounds, particularly aldehydes, can proceed via two main pathways depending on the reaction conditions. researchgate.net
One pathway involves the formation of a Schiff base, where the amino group of 3-aminorhodanine condenses with the carbonyl group of the aldehyde. f1000research.comrdd.edu.iq This reaction is typically favored under specific conditions, such as using glacial acetic acid as a catalyst at room temperature. rdd.edu.iq The resulting imine can be a stable final product.
Alternatively, under different conditions, such as in an alcoholic solution with a catalyst like ammonium hydroxide (B78521)/ammonium chloride, the reaction can lead to a Knoevenagel-type condensation at the C-5 methylene position. f1000research.comresearchgate.net This results in the formation of 5-[(aryl)alkylidene]-3-aminorhodanine derivatives. f1000research.comresearchgate.net It is also possible to achieve disubstitution, with reactions occurring at both the 3-amino group and the 5-methylene position. researchgate.net The regioselectivity of the reaction is therefore highly dependent on the chosen catalyst, solvent, and temperature. f1000research.com
For instance, the reaction of 3-amino-2-thioxothiazolidin-4-one with aldehydes can be directed to selectively form the Schiff base at the N-3 position, with the C-5 methylene group remaining intact, which can then undergo a subsequent Knoevenagel condensation in a stepwise manner. f1000research.com
Reaction of Isothiocyanates with α-Mercaptoesters
Another established route to N-substituted rhodanines involves the reaction of isothiocyanates with α-mercaptoesters, such as ethyl mercaptoacetate (B1236969) or thioglycolic acid. chemicalpapers.comscribd.com This method provides a direct way to introduce a substituent at the N-3 position of the rhodanine ring.
In this synthesis, the sulfur atom of the α-mercaptoester acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the ester carbonyl group, followed by the elimination of an alcohol molecule (from the ester) to form the 2-thioxothiazolidin-4-one ring. chemicalpapers.com This reaction has been used to prepare a range of 3-substituted rhodanines, including those with aryl substituents. chemicalpapers.com For example, methylrhodanine can be synthesized from methyl isothiocyanate and ethyl mercaptoacetate. scribd.com The reaction conditions can influence the yield, with heating often being employed to drive the cyclization. chemicalpapers.com
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These advanced approaches aim to reduce waste, minimize the use of hazardous reagents, and simplify reaction procedures.
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like rhodanine derivatives from simple and readily available starting materials in a single step. thieme-connect.comnih.gov These reactions are highly atom-economical and can significantly reduce the time and resources required for synthesis compared to traditional multi-step methods. mdpi.com
A notable example is the one-pot, three-component synthesis of rhodanine derivatives from a primary amine, carbon disulfide, and maleic anhydride (B1165640) in water. thieme-connect.com This approach is particularly attractive due to the use of water as a green solvent. The reaction proceeds through a sequential Michael addition and intramolecular amide bond formation. Furthermore, by using a diamine, bis(rhodanine) derivatives can be synthesized using this protocol. thieme-connect.com
Another green approach involves a tandem aldol (B89426) condensation-thia-Michael addition process in an aqueous diethylamine (B46881) medium for the synthesis of rhodanine derivatives, which offers high to excellent yields and simple product isolation. rsc.org The development of such MCRs, often in environmentally benign solvents or under solvent-free conditions, represents a significant advancement in the sustainable synthesis of thioxothiazolidin-4-one derivatives. nih.govresearchgate.net
Solvent-Free and Catalyst-Free Methodologies
In a significant advancement towards operational simplicity and environmental responsibility, an efficient one-pot, three-component synthesis for 2-thioxothiazolidin-4-ones (also known as rhodanines) has been developed that proceeds without the need for a solvent or a catalyst. sharif.edu This methodology involves the reaction of a primary amine, carbon disulfide, and chloroacetyl chloride. sharif.edu The process is notable for its high efficiency and excellent yields, providing a straightforward and green alternative to traditional synthetic routes. sharif.edu The absence of a catalyst simplifies the purification process and reduces chemical waste, while the solvent-free conditions minimize the use of volatile organic compounds. sharif.edu
The reaction proceeds by mixing the three components, and the resulting products are obtained in good to excellent yields. sharif.edu This approach highlights a move towards more sustainable synthetic protocols in organic chemistry.
Table 1: Examples of 2-Thioxothiazolidin-4-ones Synthesized via a Solvent-Free, Catalyst-Free Method Data sourced from Moghimi, S., et al. (2014) sharif.edu
| Primary Amine | Product | Yield (%) |
| Benzylamine | 3-Benzyl-2-thioxothiazolidin-4-one | 92 |
| 4-Chlorobenzylamine | 3-(4-Chlorobenzyl)-2-thioxothiazolidin-4-one | 94 |
| Aniline | 3-Phenyl-2-thioxothiazolidin-4-one | 89 |
| 4-Methylaniline | 3-(p-tolyl)-2-thioxothiazolidin-4-one | 91 |
| 4-Methoxyaniline | 3-(4-Methoxyphenyl)-2-thioxothiazolidin-4-one | 93 |
Green Chemistry Principles in Synthesis (e.g., Deep Eutectic Solvents)
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, with Deep Eutectic Solvents (DESs) emerging as a promising class of environmentally friendly media. researchgate.net DESs are mixtures of two or more components that, when combined, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov These solvents are attractive alternatives to traditional volatile organic compounds due to their low vapor pressure, thermal stability, and potential for recyclability. nih.gov
In the context of thioxothiazolidin-4-one synthesis, DESs often serve a dual role as both the solvent and the catalyst. researchgate.netirb.hr For instance, the Knoevenagel condensation of rhodanine (a parent thioxothiazolidin-4-one) with various aldehydes to produce 5-arylidene derivatives has been successfully carried out in DESs without the need for conventional catalysts. irb.hr A study that screened 20 different DESs for the reaction between rhodanine and salicylaldehyde (B1680747) identified a choline (B1196258) chloride:acetamide mixture as the optimal medium, yielding a range of derivatives with good to excellent yields (51.4-99.7%). irb.hr The use of DESs facilitates a more sustainable synthetic process, often simplifying the work-up procedure as the product can be precipitated by adding water to the solvent. encyclopedia.pub
Table 2: Knoevenagel Condensation of Rhodanine in a Deep Eutectic Solvent (ChCl:acetamide) Data sourced from Lončarić, M., & Molnar, M. (2022) irb.hr
| Aldehyde | Product | Yield (%) |
| Salicylaldehyde | 5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one | 99.7 |
| 4-Hydroxybenzaldehyde | 5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one | 98.5 |
| Vanillin | 5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one | 99.2 |
| Benzaldehyde | 5-Benzylidene-2-thioxothiazolidin-4-one | 90.1 |
| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one | 94.3 |
Functionalization and Derivatization Strategies
The functionalization of the thioxothiazolidin-4-one scaffold is crucial for developing new derivatives. Key strategies involve reactions at the nitrogen atom (N-3 position) and the active methylene group (C-5 position).
N-Substitution Reactions at the Thioxothiazolidin-4-one Nitrogen Atom
The nitrogen atom at the 3-position of the thioxothiazolidin-4-one ring is a common site for functionalization, typically through alkylation reactions. researchgate.net This allows for the introduction of a wide variety of substituents, which can significantly influence the molecule's properties. For example, a series of 3-benzyl and 3-phenacyl derivatives of 4-thioxo-5-benzylidenethiazolidin-2-one have been synthesized. researchgate.net This N-alkylation is a key step in multi-step synthetic sequences that build molecular complexity, often following modifications at the C-5 position. researchgate.net The synthesis of 2,3-disubstituted 4-thiazolidinones is a common strategy, highlighting the importance of N-substitution in creating diverse chemical libraries. nih.gov
C-5 Position Modifications via Condensation and Alkylation Reactions
The methylene group at the C-5 position of the thioxothiazolidin-4-one ring is highly reactive and serves as a primary site for modification. nih.gov The most prominent method for functionalizing this position is the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene group with an oxo-compound, most commonly an aldehyde or a ketone. nih.gov
The reaction with aromatic aldehydes is particularly effective, leading to the formation of 5-arylidene derivatives in high yields. researchgate.netnih.gov This aldolisation-crotonisation type of reaction is a foundational strategy for creating a vast array of 5-substituted thioxothiazolidin-4-ones. researchgate.net The reactivity in the Knoevenagel condensation depends on the substituents on the thiazolidinone core, with rhodanines generally being more reactive than other 2-substituted-4-thiazolidinones. nih.gov
Table 3: Examples of C-5 Functionalization via Condensation with Aromatic Aldehydes Data sourced from multiple studies researchgate.netnih.gov
| Thiazolidinone Core | Aldehyde | Product |
| 4-Thioxothiazolidin-2-one | Benzaldehyde | 5-Benzylidene-4-thioxothiazolidin-2-one |
| 4-Thioxothiazolidin-2-one | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-4-thioxothiazolidin-2-one |
| 4-Thioxothiazolidin-2-one | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-4-thioxothiazolidin-2-one |
| Rhodanine | Benzaldehyde | 5-Benzylidene-2-thioxothiazolidin-4-one |
| Rhodanine | Salicylaldehyde | 5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one |
Advanced Spectroscopic and Diffraction Analytical Techniques for Structural Elucidation
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the characteristic functional groups within the thioxothiazolidin-4-one scaffold. The FT-IR spectrum reveals absorption bands corresponding to the stretching and bending vibrations of specific bonds.
In derivatives of thioxothiazolidin-4-one, several key vibrational bands are consistently observed. The carbonyl group (C=O) stretching vibration typically appears as a strong absorption band in the region of 1689-1739 cm⁻¹. researchgate.net Another defining feature is the thiocarbonyl group (C=S), which shows a stretching vibration band around 1082-1167 cm⁻¹. researchgate.netnih.gov
The N-H stretching vibration for compounds with a hydrogen atom on the nitrogen is found in the range of 3015-3400 cm⁻¹. nih.gov The presence of aromatic C-H bonds in substituted derivatives is indicated by stretching vibrations above 3000 cm⁻¹, while aliphatic C-H stretching occurs below this value. vscht.cz For instance, in some derivatives, a =C-H sp² stretching is observed around 3394-3527 cm⁻¹ and a -C-H sp³ stretching at 2904-2976 cm⁻¹. researchgate.net The C-N stretching vibrations are also identifiable, often appearing in the range of 1533-1597 cm⁻¹. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for Thioxothiazolidin-4-one Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O | Stretching | 1689-1739 | researchgate.net |
| C=S | Stretching | 1082-1167 | researchgate.netnih.gov |
| N-H | Stretching | 3015-3400 | nih.gov |
| =C-H (sp²) | Stretching | 3394-3527 | researchgate.net |
| -C-H (sp³) | Stretching | 2904-2976 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of thioxothiazolidin-4-one derivatives in solution. It provides information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of thioxothiazolidin-4-one derivatives, the chemical shifts of the protons are influenced by the surrounding functional groups.
The methylene (B1212753) protons (CH₂) of the thiazolidinone ring typically appear as a singlet or as two doublets, indicating their non-equivalence, with chemical shifts in the range of δ 3.5-4.5 ppm. For example, in some derivatives, the CH₂ protons of the thiolane ring appeared at δ 2.59 and 2.89 ppm. arkat-usa.org The N-H proton of the amide group, when present, exhibits a signal at a downfield chemical shift, typically in the range of δ 8.3-12 ppm. researchgate.net Protons attached to any aromatic or heterocyclic rings substituted on the thioxothiazolidin-4-one core will have characteristic chemical shifts in the aromatic region (δ 7-9 ppm). researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
For thioxothiazolidin-4-one derivatives, the carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, around δ 169.0-196.7 ppm. researchgate.net The thiocarbonyl carbon (C=S) also resonates at a downfield chemical shift, for instance at δ 171.1 ppm in one derivative. researchgate.net The methylene carbon (CH₂) of the thiazolidinone ring shows a signal in the range of δ 34.6-55.9 ppm. researchgate.net Carbons of aromatic or other substituent groups will appear at their characteristic chemical shift values. jst.go.jp
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Thioxothiazolidin-4-one Derivatives
| Nucleus | Position/Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | CH₂ (thiazolidinone ring) | 3.5 - 4.5 | arkat-usa.org |
| ¹H | N-H (amide) | 8.3 - 12 | researchgate.net |
| ¹³C | C=O | 169.0 - 196.7 | researchgate.net |
| ¹³C | C=S | ~171.1 | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of thioxothiazolidin-4-one derivatives under EI-MS often involves cleavage of the heterocyclic ring and loss of substituent groups. nih.gov The specific fragmentation pathways can help to confirm the identity and substitution pattern of the synthesized compounds. For instance, in some cases, the molecular ion undergoes rearrangement before further fragmentation. nih.gov The analysis of these fragments provides valuable information for the structural elucidation of this class of compounds. arkat-usa.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hybrid technique for the separation, identification, and quantification of thioxothiazolidin-4-one derivatives within complex mixtures. This method is particularly valuable in metabolomic studies and for analyzing reaction products. youtube.comyoutube.com
The process begins with the separation of components in a sample via liquid chromatography (LC). youtube.com The choice of the stationary and mobile phases is critical for achieving optimal separation based on the polarity and size of the molecules. youtube.com Following separation, the analyte is introduced into the mass spectrometer, where it is ionized. youtube.com Common ionization techniques used in LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). youtube.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique molecular fingerprint for each compound. youtube.com
In a notable application, a new procedure for isolating 2-thioxothiazolidine-4-carboxylic acid from urine was developed using liquid-liquid extraction followed by affinity chromatography on an organomercurial agarose (B213101) gel, with subsequent analysis by reversed-phase high-performance liquid chromatography (HPLC). nih.gov This method demonstrated high selectivity and allowed for isocratic HPLC analysis. The identity and spectral purity of the detected 2-thioxothiazolidine-4-carboxylic acid were confirmed using diode-array UV-vis detection. nih.gov
Table 1: LC-MS Method Parameters for 2-thioxothiazolidine-4-carboxylic acid Analysis nih.gov
| Parameter | Value |
| Internal Standard | 5-Carboxythiouracil |
| Extraction | Liquid-liquid with methyl tert-butyl ether |
| Chromatography | Affinity on organomercurial agarose gel |
| Detection Limit | 0.05 mg/g of urinary creatinine |
| Within-run RSD | 4.0% (at 2.48 mg/g) |
| Within-day RSD | 6.5% (at 1.19 mg/g) |
| Total Recovery | 48.0% (SD 2.0%, n=8) |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For thioxothiazolidin-4-one derivatives, UV-Vis spectra provide valuable information about the π-electron system and the presence of chromophores. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. scielo.org.za
The position and intensity of the absorption bands (λmax) are influenced by the molecular structure, including the substituents on the thioxothiazolidin-4-one ring and the solvent used. For instance, in the study of (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, two absorption peaks were observed at 348 nm and 406 nm in the ultraviolet region. scielo.org.za Theoretical calculations using time-dependent density functional theory (TD-DFT) corroborated these findings, with calculated absorption peaks at 342.90 nm and 405.85 nm. scielo.org.za These transitions were attributed to HOMO → LUMO+1 and HOMO-2 → LUMO excitations. scielo.org.za
The dissociation constant (pKa) of a compound, a critical parameter influencing its pharmacokinetic behavior, can also be determined using UV spectroscopy. pharmascholars.com By measuring the absorbance of a compound at different pH values, the extent of ionization can be determined, and the pKa can be calculated. pharmascholars.com
Table 2: Experimental and Calculated UV-Vis Absorption Data for a Thiazolidin-4-one Derivative scielo.org.za
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO-2 → LUMO / HOMO → LUMO+1 | 406 | 405.85 | 0.378 |
| - | 348 | 342.90 | 0.2430 |
| HOMO → LUMO | - | 522.01 | 0.1519 |
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is an unparalleled technique for the definitive determination of the three-dimensional atomic and molecular structure of crystalline compounds. researchgate.netmdpi.comcreative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can precisely map the positions of atoms, and determine bond lengths, bond angles, and intermolecular interactions. mdpi.comcreative-biostructure.com This detailed structural information is crucial for understanding the physicochemical properties of thioxothiazolidin-4-one derivatives. mdpi.com
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector. creative-biostructure.com The resulting data is used to construct an electron density map, from which the crystal structure is solved and refined. mdpi.com
SC-XRD has been instrumental in confirming the stereochemistry of chiral thiazolidine (B150603) derivatives and understanding their conformational behavior. researchgate.netnovapublishers.com For instance, studies on 2-alkyl/aryl thiazolidine-4-carboxylic acids have utilized SC-XRD to elucidate their exact stereostructures, which can then be correlated with their biological activities. novapublishers.com The presence of hydrogen bonding sites in these molecules facilitates their crystallization to a purity suitable for diffraction studies. novapublishers.com
Microscopic and Surface Characterization Techniques
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of solid materials at high magnifications. nih.gov In the context of thioxothiazolidin-4-one derivatives, which are typically synthesized as powders or crystalline solids, SEM provides valuable insights into their particle size, shape, and surface features. ijpcbs.comresearchgate.net
In an SEM, a focused beam of electrons is scanned across the surface of a sample. nih.gov The interaction of the electron beam with the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. Secondary electrons are the most commonly used for imaging and produce a detailed three-dimensional-like image of the surface. nih.gov
For biological samples or non-conductive materials, a thin conductive coating, such as gold or platinum, is often applied to prevent the buildup of static charge and to enhance the signal. nih.gov The preparation of samples for SEM is a critical step and typically involves fixation, dehydration, and coating to preserve the structure and prevent damage under the high vacuum conditions of the microscope. harvard.edunih.gov
Energy Dispersive X-ray Analysis (EDX)
Energy Dispersive X-ray (EDX) analysis, also known as EDS, is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is an accessory to electron microscopy instruments and relies on the interaction of an electron beam with the sample, which generates characteristic X-rays from the constituent elements. Each element has a unique atomic structure, resulting in a unique set of peaks in its X-ray spectrum.
In the context of thioxothiazolidin-4-one and its derivatives, EDX analysis serves as a crucial tool for confirming the elemental composition of newly synthesized compounds. This is particularly important for verifying the successful incorporation of various substituents and functional groups onto the core thioxothiazolidin-4-one scaffold. The technique can qualitatively identify the elements present and provide semi-quantitative data on their relative abundance.
While specific EDX spectra for the parent thioxothiazolidin-4-one are not extensively published, the utility of the technique is well-demonstrated in the characterization of related sulfur- and nitrogen-containing heterocyclic compounds. For instance, in the study of thiazole-bimodulated covalent organic frameworks (COFs), EDX mapping has been employed to confirm the uniform distribution of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) throughout the material. acs.org This ensures that the active sites are plentiful and homogeneously dispersed.
The EDX spectrum of a thioxothiazolidin-4-one derivative would be expected to show distinct peaks corresponding to its elemental makeup. The primary elements of the core structure that would be detected are:
Sulfur (S): Two atoms are present in the thioxothiazolidin-4-one ring, one in the thiazolidine ring and one as a thione group.
Nitrogen (N): One nitrogen atom is a key component of the thiazolidine ring.
Carbon (C): The heterocyclic ring and any substituents will contribute to the carbon signal.
Oxygen (O): The ketone group at the 4-position of the ring is a prominent feature.
The presence and relative intensities of these peaks in an EDX spectrum provide direct evidence of the compound's elemental integrity. For example, the successful synthesis of a derivative can be confirmed by the appearance of additional elemental peaks corresponding to the incorporated substituents, such as halogens (e.g., Cl, Br, F) or other heteroatoms.
The data obtained from EDX is complementary to other structural analysis techniques. While techniques like NMR, IR, and mass spectrometry provide information about the chemical environment and connectivity of atoms, EDX offers a direct confirmation of the elemental building blocks of the molecule.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a sophisticated computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal. The resulting three-dimensional Hirshfeld surface provides a rich, visual representation of how a molecule interacts with its neighbors.
For thioxothiazolidin-4-one derivatives, understanding the non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking is crucial as these interactions dictate the crystal packing, polymorphism, and ultimately the physicochemical properties of the solid-state material.
In a study of (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, Hirshfeld surface analysis was employed to explore the intermolecular contacts in detail. nih.govresearchgate.net The analysis revealed that the crystal structure is stabilized by a variety of interactions, including C-H···O, C-H···S, and C-H···Cl contacts. nih.govresearchgate.net
The dₙₒᵣₘ surface, which is a normalized contact distance, is often used to highlight particularly short or long intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate close contacts, which are typically hydrogen bonds.
The quantitative contributions of different intermolecular contacts for some thioxothiazolidin-4-one derivatives and related structures are summarized in the table below. This data illustrates the diversity and relative importance of the forces that hold these molecules together in the solid state.
| Compound | H···H | O···H/H···O | S···H/H···S | C···H/H···C | N···H/H···N | Other Contacts | Reference |
| (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one | 24.4% | 10.9% | 13.6% | 20.3% | - | Cl···H (11.5%), C···C (5.7%), O···C (2.1%), S···C (3.5%) | researchgate.net |
| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | 37.6% | 16.8% | 15.4% | 7.6% | 13.0% | S···C (2.7%), C···O (2.6%), C···C (1.8%), N···C (1.5%), S···O (0.8%), S···N (0.1%), O···N (0.1%) | |
| Spiro-oxindole-pyrrolidine-thioxothiazolidin-4-one derivative (4a) | 39.9% | 14.1% | 10.9% | 8.8% | 2.6% | S···C (2.4%), C···C (4.2%), O···C (1.4%), N···O (1.6%), Cl···H (8.2%), Cl···C (1.2%) | researchgate.net |
| Spiro-oxindole-pyrrolidine-thioxothiazolidin-4-one derivative (4b) | 48.0% | 15.2% | 11.2% | 11.0% | 2.5% | S···C (2.0%), C···C (4.4%), O···C (1.4%), N···O (1.0%) | researchgate.net |
This detailed analysis of intermolecular interactions is invaluable for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. By understanding the dominant interactions in the thioxothiazolidin-4-one system, it becomes possible to predict and control the crystal packing of new derivatives, which can influence properties such as solubility, stability, and bioavailability in medicinal chemistry contexts.
Computational and Theoretical Chemistry of Thioxothiazolidin 4 One Systems
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to predicting the molecular properties of thioxothiazolidin-4-one systems. Various methodologies are employed to elucidate different aspects of their electronic behavior, from ground-state characteristics to the nature of their electronic excitations.
Density Functional Theory (DFT) has become a primary tool for investigating the ground-state electronic structure of molecules due to its favorable balance of computational cost and accuracy. researchgate.netohio-state.eduaps.org This theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. researchgate.netnih.govchemrxiv.org
In the context of thioxothiazolidin-4-one systems, DFT calculations are used to predict a variety of ground-state properties, including:
Optimized molecular geometries: Determining the most stable three-dimensional arrangement of atoms.
Vibrational frequencies: Predicting the infrared and Raman spectra of the molecule.
Thermodynamic properties: Calculating quantities such as enthalpy, entropy, and Gibbs free energy.
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron correlation. researchgate.netnih.gov
To understand the response of thioxothiazolidin-4-one systems to electromagnetic radiation, Time-Dependent Density Functional Theory (TD-DFT) is employed. ohio-state.edursc.orgbenasque.org TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra. ohio-state.edursc.orgbenasque.orgnih.gov
Key applications of TD-DFT in the study of thioxothiazolidin-4-ones include:
Prediction of UV-Vis spectra: Calculating the energies and intensities of electronic transitions, which correspond to the absorption of light.
Analysis of excited states: Characterizing the nature of electronic excitations, such as identifying them as localized or charge-transfer in nature.
The selection of an appropriate exchange-correlation functional is also critical for the accuracy of TD-DFT calculations, especially for describing charge-transfer excitations. nih.gov
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation for a many-electron system. wikipedia.orgusp.br It treats electron-electron repulsion in an average way, neglecting electron correlation. wikipedia.org While often less accurate than DFT for many applications, HF theory is still valuable for several reasons:
Conceptual simplicity: It provides a clear picture of molecular orbitals and their energies.
Starting point for more advanced methods: The HF solution is often used as a starting point for more sophisticated calculations that include electron correlation.
Qualitative insights: HF calculations can provide useful qualitative insights into the electronic structure of molecules. sapub.org
In the study of thioxothiazolidin-4-one systems, HF calculations can be used to obtain initial estimates of molecular orbitals and to understand the basic electronic configuration of the molecule. researchgate.netarxiv.orgnih.gov
Electronic Structure and Reactivity Descriptors
From the results of quantum chemical calculations, various descriptors can be derived to understand the electronic structure and predict the reactivity of thioxothiazolidin-4-one systems.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. wikipedia.org
HOMO: The HOMO is the orbital from which an electron is most easily removed. A higher HOMO energy indicates a greater ability to donate electrons. ossila.com
LUMO: The LUMO is the orbital to which an electron is most easily added. A lower LUMO energy indicates a greater ability to accept electrons. ossila.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For derivatives of (Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-one, DFT calculations have been used to determine the HOMO-LUMO energy gaps, providing insights into their electronic properties and potential as ligands for heavy metals. researchgate.net
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Thioxothiazolidin-4-one Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Derivative 1 | -6.2 | -2.5 | 3.7 |
| Derivative 2 | -5.9 | -2.1 | 3.8 |
| Derivative 3 | -6.5 | -2.8 | 3.7 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netlibretexts.org It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netlibretexts.orgyoutube.comproteopedia.org
Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms.
Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These regions are often found around hydrogen atoms attached to electronegative atoms.
Green regions: Represent areas of neutral or near-zero potential.
For thioxothiazolidin-4-one derivatives, MEP maps can reveal the reactive sites of the molecule. For instance, the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups are expected to be regions of negative potential, while the N-H proton would be a region of positive potential.
Natural Bond Orbital (NBO) Analysis for Stability and Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. materialsciencejournal.org For thioxothiazolidin-4-one systems, NBO analysis provides critical insights into the stability arising from hyperconjugative interactions and charge delocalization. materialsciencejournal.orgtandfonline.comnih.gov These interactions typically involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stability associated with this electron delocalization is quantified using second-order perturbation theory. nih.govnih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Implication |
| n(O) | π(C=C) | High | Lone Pair -> Antibonding π | Significant electron delocalization, increased stability |
| n(N) | σ(C-S) | Moderate | Lone Pair -> Antibonding σ | Contributes to charge delocalization and stability |
| n(S) | π*(C=O) | Moderate | Lone Pair -> Antibonding π | Stabilization through hyperconjugation |
This interactive table provides examples of donor-acceptor interactions and their stabilization energies (E(2)) typically observed in NBO analysis of thioxothiazolidin-4-one derivatives. The specific E(2) values vary depending on the exact molecular structure and substituents.
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of molecular systems. researchgate.netmdpi.com These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical softness (σ), electronegativity (χ), and the global electrophilicity index (ω), provide a quantitative framework for understanding the behavior of thioxothiazolidin-4-one derivatives. mdpi.comnih.govindianchemicalsociety.com
The HOMO-LUMO energy gap (ΔE) is a primary indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Chemical hardness (η), defined as half the HOMO-LUMO gap, measures the molecule's resistance to changes in its electron distribution. mdpi.comnih.gov Consequently, molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic nature. mdpi.comrowansci.com A higher electrophilicity index indicates a greater capacity to act as an electrophile in a reaction. nih.govresearchgate.net These descriptors are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). researchgate.netmdpi.com
Computational studies on thioxothiazolidin-4-one derivatives have used these descriptors to correlate structure with reactivity. For example, analysis of a series of these compounds might show that derivatives with electron-withdrawing groups exhibit a lower LUMO energy and a higher electrophilicity index, suggesting they are more susceptible to nucleophilic attack. Conversely, derivatives with electron-donating groups may have a higher HOMO energy, making them better electron donors.
| Descriptor | Formula | Interpretation | Typical Trend in Thioxothiazolidin-4-ones |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. researchgate.net | Varies with substitution; larger gap implies higher stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. nih.gov | Directly proportional to the energy gap. |
| Chemical Softness (σ) | 1 / η | Inverse of hardness; indicates higher reactivity. | Inversely proportional to the energy gap. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. | Influenced by substituents on the core structure. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. rowansci.com | Higher for derivatives with electron-withdrawing groups. |
This interactive table summarizes key global reactivity descriptors, their formulas, and general interpretations relevant to the study of thioxothiazolidin-4-one systems.
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis and geometry optimization are fundamental computational procedures used to determine the most stable three-dimensional structure of a molecule. researchgate.netnih.gov For thioxothiazolidin-4-one and its derivatives, these studies are essential for understanding their structure-activity relationships. The flexibility of the thiazolidinone ring and the orientation of its substituents can significantly influence how the molecule interacts with biological targets. researchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization. tandfonline.comnih.gov By calculating the molecule's energy at different geometries, the method identifies the lowest-energy conformer, which corresponds to the most stable arrangement of atoms. researchgate.netnih.gov These calculations are critical for obtaining accurate molecular structures that can be used in subsequent studies, such as molecular docking and dynamics simulations. researchgate.net
Studies on 5-substituted thioxothiazolidin-4-one derivatives have often focused on determining the stereochemistry of the exocyclic double bond, which can exist in either Z or E configuration. researchgate.netnih.gov Computational results, often corroborated by experimental data from 2D-NMR spectroscopy, can unambiguously assign the conformation. nih.gov The analysis involves rotating dihedral angles and optimizing the geometry of each resulting conformer to find the global minimum on the potential energy surface. nih.gov The final optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. researchgate.net
Computational Modeling of Molecular Interactions
Molecular Docking Methodologies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. samipubco.comjournaljpri.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction at the atomic level. samipubco.comjournaljpri.commdpi.com For thioxothiazolidin-4-one derivatives, docking studies have been widely applied to identify potential biological targets and elucidate their mechanism of action. researchgate.nettandfonline.comnih.gov
The process involves placing the ligand (the thioxothiazolidin-4-one derivative) into the binding site of the receptor and evaluating the interaction energy for different poses using a scoring function. journaljpri.com The pose with the lowest energy score is considered the most likely binding conformation. samipubco.com The results provide insights into key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. researchgate.netjournaljpri.com
For example, various thioxothiazolidin-4-one derivatives have been docked against enzymes like peroxisome proliferator-activated receptor-gamma (PPAR-γ) and acetylcholinesterase (AChE). researchgate.nettandfonline.com These studies have identified compounds with high binding affinities, often comparable to standard drugs, and have highlighted the crucial residues involved in the ligand-receptor interaction. researchgate.nettandfonline.com
| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| PPAR-γ (3DZY) | D11 (a derivative) | -7.276 | (Not specified) | tandfonline.com |
| PPAR-γ (3DZY) | Rosiglitazone (Standard) | -7.289 | (Not specified) | tandfonline.com |
| AChE | Compound 3c (a derivative) | (Not specified) | ARG296, PHE338 | researchgate.net |
| c-KIT Tyrosine Kinase (1T46) | A derivative | (Not specified) | (Multiple interactions) | samipubco.com |
This interactive table presents examples of molecular docking results for thioxothiazolidin-4-one derivatives against various protein targets, showcasing their binding affinities and key interactions.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Sampling
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com MD simulations are used to assess the stability of the ligand-receptor complex and to sample different conformations that the complex can adopt in a more realistic, solvated environment. tandfonline.comscite.ai
In the context of thioxothiazolidin-4-one derivatives, MD simulations are typically performed after molecular docking to validate the predicted binding pose. tandfonline.com A simulation is run for a specific duration (e.g., 30 to 150 nanoseconds), and the trajectory is analyzed to monitor the stability of the complex. tandfonline.comscite.ai Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein.
A stable complex is generally characterized by a low and converging RMSD value for both the protein and the ligand throughout the simulation. tandfonline.com This indicates that the ligand remains securely bound within the active site and does not undergo significant conformational changes that would lead to its dissociation. These simulations provide a more rigorous assessment of the binding hypothesis generated by docking. tandfonline.com
Binding Energy Calculations (e.g., MM-GBSA/MM-PBSA)
To further refine the prediction of binding affinity, post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often applied to the trajectories generated from MD simulations. scite.ainih.govnih.gov These methods provide a more accurate estimation of the binding free energy (ΔGbind) than the scoring functions used in molecular docking. nih.govrsc.org
The MM/GBSA and MM/PBSA approaches calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govnih.gov The total free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.gov
For thioxothiazolidin-4-one systems, these calculations have been used to validate docking results and rank compounds based on their predicted binding affinities. tandfonline.com For instance, a derivative showing a favorable (i.e., highly negative) ΔGbind value is predicted to be a potent binder to the target receptor. tandfonline.com These energy calculations play a vital role in evaluating the thermodynamic characteristics of the ligand-receptor interaction, offering a more robust method for prioritizing compounds for further experimental testing. tandfonline.com
Prediction of Linear and Nonlinear Optical (NLO) Properties
The investigation of linear and nonlinear optical (NLO) properties of thioxothiazolidin-4-one systems is crucial for evaluating their potential in optoelectronic applications. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict these properties, offering insights into the relationship between molecular structure and optical response. Key parameters such as dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities are calculated to elucidate the NLO activity of these compounds.
Dipole Moment Determinations
The dipole moment (μ) is a fundamental molecular property that measures the asymmetry of the charge distribution. In the context of NLO materials, a large dipole moment can be indicative of a significant intramolecular charge transfer (ICT), which is often associated with enhanced nonlinear optical responses.
Theoretical calculations for thioxothiazolidin-4-one derivatives are typically performed using DFT methods. For instance, studies on (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one have employed various functionals like B3LYP, CAM-B3LYP, M05-2X, PBE0, and ωB97X-D, in conjunction with different basis sets, to determine the dipole moment. researchgate.net The magnitude of the dipole moment is sensitive to both the functional and the basis set used in the calculations. researchgate.net For this specific compound, calculations at the PBE0 level of theory with several basis sets show dipole moment values ranging from 5.76 to 5.92 Debye (D), highlighting the influence of the chosen computational parameters. researchgate.net These theoretical investigations provide a detailed understanding of the electronic structure and are essential for designing molecules with desired NLO properties. ias.ac.in
Table 1: Calculated Dipole Moment (µ in Debye) for (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one using the PBE0 Functional with Various Basis Sets.
| Basis Set | Dipole Moment (µ) in D |
|---|---|
| 6-31G(d,p) | 5.76 |
| 6-31+G(d,p) | 5.91 |
| 6-311G(d,p) | 5.81 |
| 6-311+G(d,p) | 5.92 |
| 6-311++G(d,p) | 5.92 |
Data sourced from Bensafi et al. (2021). researchgate.net
Linear Polarizability (α) Calculations
Linear polarizability (α) describes the response of a molecule's electron cloud to an external electric field, representing the ease with which the electron distribution is distorted. It is a critical parameter for understanding the linear optical properties of a material. Computational studies on thioxothiazolidin-4-one derivatives evaluate the mean polarizability (<α>) and the polarizability anisotropy (Δα). osti.gov
DFT calculations have been successfully used to determine these properties. For (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one, the mean polarizability and polarizability anisotropy were calculated using the PBE0 functional with various basis sets. researchgate.net The results demonstrate that, similar to the dipole moment, the calculated values of polarizability are dependent on the basis set employed. researchgate.net A comprehensive analysis of these properties is vital for characterizing a molecule's potential for NLO applications. ias.ac.in
Table 2: Calculated Mean Polarizability (α) and Polarizability Anisotropy (Δα) in atomic units (a.u.) for (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one using the PBE0 Functional.
| Basis Set | Mean Polarizability (α) in a.u. | Polarizability Anisotropy (Δα) in a.u. |
|---|---|---|
| 6-31G(d,p) | 275.45 | 290.46 |
| 6-31+G(d,p) | 290.96 | 320.10 |
| 6-311G(d,p) | 284.14 | 302.26 |
| 6-311+G(d,p) | 293.18 | 323.86 |
| 6-311++G(d,p) | 293.99 | 324.96 |
Data sourced from Bensafi et al. (2021). researchgate.net
First Hyperpolarizability (β) Evaluation and Hyper-Rayleigh Scattering (HRS)
The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule and is responsible for phenomena such as second-harmonic generation (SHG). Large β values are highly desirable for materials used in optoelectronic and photonic devices. researchgate.netosti.gov Computational DFT methods are extensively used to predict the static first hyperpolarizability. osti.gov
Two key quantities often calculated are the electric field-induced second harmonic generation (EFISHG) first hyperpolarizability (β//) and the Hyper-Rayleigh Scattering (HRS) first hyperpolarizability (β_HRS). osti.gov HRS is an experimental technique and a nonlinear optical counterpart to Rayleigh scattering, used to measure the hyperpolarizability of molecules in solution. osti.gov
Studies on derivatives such as (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one and 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one have shown that these compounds can possess high hyper-Rayleigh scattering (HRS) first hyperpolarizability, making them suitable candidates for NLO applications. researchgate.netosti.gov An inverse relationship between the first hyperpolarizability and the HOMO-LUMO energy gap has been observed for these molecules; a smaller energy gap generally leads to a larger β value. osti.gov The choice of DFT functional and basis set significantly impacts the calculated β values, underscoring the importance of appropriate computational methodology. researchgate.netresearchgate.net
Table 3: Calculated First Hyperpolarizability (β// and β_HRS in a.u.) for (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one using the PBE0 Functional.
| Basis Set | EFISHG First Hyperpolarizability (β//) in a.u. | HRS First Hyperpolarizability (β_HRS) in a.u. |
|---|---|---|
| 6-31G(d,p) | 3169.34 | 2277.67 |
| 6-31+G(d,p) | 4801.37 | 3449.62 |
| 6-311G(d,p) | 3634.33 | 2618.39 |
| 6-311+G(d,p) | 4809.51 | 3481.42 |
| 6-311++G(d,p) | 4843.46 | 3504.60 |
Data sourced from Bensafi et al. (2021). researchgate.net
Second Hyperpolarizability (γ) Calculations
The second hyperpolarizability (γ), also known as the third-order NLO coefficient, governs third-order nonlinear optical phenomena. It is a fourth-rank tensor that describes the third-order response of a molecule to an applied electric field. Materials with large γ values are important for applications in areas like optical signal processing and optical limiting.
While DFT is a common method for predicting NLO properties, specific computational studies focusing on the second hyperpolarizability (γ) for thioxothiazolidin-4-one systems are not extensively documented in the reviewed scientific literature. Theoretical investigations into the third-order NLO properties of other organic materials often employ long-range corrected DFT functionals, such as CAM-B3LYP, to accurately compute γ values. Such calculations are crucial for identifying and designing novel materials with significant third-order NLO activity.
Reaction Mechanism Investigations
Elucidation of Specific Reaction Pathways in Thioxothiazolidin-4-one Synthesis
The formation of the thioxothiazolidin-4-one ring and its derivatives occurs through several established synthetic routes, with the specific pathway depending on the chosen reactants and conditions.
One of the most common methods is a one-pot, three-component reaction involving an amine, an oxo-compound (aldehyde or ketone), and a thiolic agent like thioglycolic acid. rsc.org The mechanism for this reaction typically begins with the formation of an imine (Schiff base) from the condensation of the primary amine and the aldehyde. This is followed by a nucleophilic attack of the sulfur from thioglycolic acid on the imine carbon, leading to a tetrahedral intermediate. Subsequent intramolecular cyclization via the elimination of a water molecule yields the final thiazolidin-4-one ring.
Another significant pathway involves the Knoevenagel condensation. In this approach, an active methylene (B1212753) compound, such as 2-thioxothiazolidin-4-one (also known as rhodanine), reacts with an aldehyde or ketone. nih.govnih.gov This base-catalyzed reaction proceeds through the formation of a carbanion at the C-5 position of the thioxothiazolidin-4-one ring, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently dehydrates to form a 5-ylidene derivative with an exocyclic double bond. nih.gov
A mechanistically distinct pathway has been proposed for reactions utilizing α-mercaptoacetaldehyde. This process involves a 1,4-sulfa-Michael addition of the mercaptaldehyde to an α,β-unsaturated system, which is itself formed in situ from a Knoevenagel condensation. The Michael addition is followed by an intramolecular aldol (B89426) reaction, which culminates in the formation of spiro-fused tetrahydrothiolanes. nih.gov
Furthermore, the synthesis can be initiated from thiosemicarbazones. For instance, a thiosemicarbazone can be transformed into a thiazolidin-4-one derivative by reacting it with an α-haloacetate, such as methyl 2-chloroacetate. nih.gov This reaction proceeds via S-alkylation of the thiosemicarbazone followed by a cyclization step.
Mechanistic Studies of Substituent Effects on Reactivity and Selectivity
The reactivity of the thioxothiazolidin-4-one core and the selectivity of its derivatization reactions are heavily influenced by the electronic and steric properties of substituents on the heterocyclic ring and the reacting partners.
Mechanistic studies show that the inherent structure of the thiazolidinone core is a primary determinant of reactivity. For example, in Knoevenagel condensations, rhodanines (2-thioxothiazolidin-4-ones) are observed to be more reactive than 2-imino-4-thiazolidinones or 2,4-thiazolidinediones. nih.gov This increased reactivity is attributed to the electron-withdrawing nature of the thiocarbonyl group at C-2, which enhances the acidity of the methylene protons at C-5, facilitating the formation of the reactive carbanion intermediate. Conversely, substituents at the C-2 position generally lead to lower reactivity levels. nih.gov
The nature of the aldehyde reactant also plays a critical role. Aromatic aldehydes typically result in higher yields of the 5-ylidene products compared to aliphatic aldehydes or ketones, suggesting that the electronic properties and stability of the intermediate conjugated system are key factors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies, while often focused on biological activity, provide insights into the electronic parameters that govern molecular interactions. These studies have highlighted the importance of electronic descriptors like the energy of the highest occupied molecular orbital (HOMO) in describing the behavior of these compounds. nih.gov The presence of electron-withdrawing groups (EWGs) or large, sterically hindering groups on aromatic substituents can significantly affect molecular properties and interactions. nih.gov For instance, the introduction of methyl or methoxy (B1213986) groups as substituents can enhance the electron density at coordination sites. researchgate.net
Role of Catalysis in Enhancing Reaction Efficiency and Product Yield
Catalysis is fundamental to the efficient synthesis of thioxothiazolidin-4-ones, often leading to higher yields, shorter reaction times, and milder reaction conditions. Both base and acid catalysts are employed, depending on the specific reaction pathway.
In Knoevenagel condensations, bases are used to facilitate the deprotonation of the active methylene group at C-5. A variety of bases have been successfully used, including piperidine (B6355638), triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), with the choice of catalyst impacting the reaction yield. nih.govarkat-usa.org For example, in one study, the use of pyrrolidine (B122466) as a catalyst for the reaction between 2,4-diphenyl-2H-chromene-3-carbaldehyde and 2-thioxothiazolidin-4-one gave a higher yield (85%) compared to trimethylamine (B31210) (55%) or piperidine (76%). nih.gov
In one-pot, three-component syntheses, catalysts can activate multiple reactants. For instance, a dual-site DABCO-based co-catalyst (DSDABCOC) has been shown to be highly effective, providing good to excellent yields (82–92%) in the synthesis of 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones. rsc.org The use of ultrasound in conjunction with this catalyst was found to further increase the reaction rate. rsc.org
The reaction medium itself can have catalytic or pseudo-catalytic effects. Polypropylene glycol (PPG) has been used as an effective medium for the reaction of anilines, aldehydes, and thioglycolic acid, leading to good yields where other media like polyethylene (B3416737) glycol (PEG) showed no product formation even after extended periods. rsc.org This highlights the importance of the solvent environment in facilitating the reaction pathway.
nih.govnih.govnih.govnih.govrsc.orgfunction generateTable(data) { let table = ''; table += 'CatalystReaction TypeReported YieldReference'; data.forEach(row => { table += ${row.Catalyst}${row.ReactionType}${row.ReportedYield}${row.Reference}; }); table += ''; return table; }
const interactiveTable =
Table 1: Comparison of Catalysts in Thioxothiazolidin-4-one Synthesis
document.body.innerHTML += interactiveTable; '''
Stereochemical Control and Regioselectivity in Derivatization (e.g., Z/E Isomerism)
The derivatization of the thioxothiazolidin-4-one ring, particularly at the C-5 position, often creates new stereocenters and geometric isomers. Controlling the stereochemical and regiochemical outcomes of these reactions is a significant focus of mechanistic studies.
A primary area of stereochemical interest is the geometry of the exocyclic double bond formed in Knoevenagel condensations, which can exist as either Z or E isomers. The stereoselectivity of this reaction is often high, with many syntheses reporting the preferential or exclusive formation of the Z-isomer. rsc.orgnih.gov For example, the synthesis of 5-ylidene derivatives from α-enolic dithioesters and α-halohydroxamates proceeds via a regio- and stereoselective formal [3+2] cycloaddition pathway to yield products with a Z-exocyclic double bond. rsc.org Density Functional Theory (DFT) calculations have been used to confirm the stability of these isomers, showing that for certain 5-substituted derivatives, the global minimum energy structures have the C=C and C=N double bonds in a Z configuration. nih.gov
In addition to geometric isomerism, diastereoselectivity is crucial when creating fused heterocyclic systems. Reactions can be highly diastereoselective, affording exclusively cis-fused or trans-fused products depending on the reactants and conditions. nih.gov For instance, the reaction of Knoevenagel adducts of 2-thioxothiazolidin-4-one with α-mercaptoacetaldehyde proceeds via a Michael addition followed by an intramolecular aldol reaction to form spiro-tetrahydrothiolanes with specific stereochemistry. nih.gov
The conformation of the final molecule is also a key aspect of its structure. Studies combining 2D-NMR spectroscopy and DFT calculations have shown that certain 5-substituted thiazolidin-4-one derivatives preferentially adopt an exo conformation. nih.gov Understanding and controlling these stereochemical factors—Z/E isomerism, diastereoselectivity, and conformation—is essential as the three-dimensional structure of the molecule is directly linked to its biological function.
rsc.orgnih.govnih.govnih.govnih.govrsc.orgrsc.orgrsc.orgnih.govnih.govnih.govnih.govfunction generateStereoTable(data) { let table = ''; table += 'ReactionProduct TypeStereochemical FeatureObserved OutcomeReference'; data.forEach(row => { table += ${row.Reaction}${row.Product}${row.StereochemicalFeature}${row.ObservedOutcome}${row.Reference}; }); table += ''; return table; }
const interactiveStereoTable =
Table 2: Stereochemical Control in Thioxothiazolidin-4-one Derivatization
document.body.innerHTML += interactiveStereoTable; '''
Structure Property Relationships and Design Principles Non Biological Context
Impact of N-3 and C-5 Substituents on Electronic and Optical Characteristics
The electronic and optical properties of thioxothiazolidin-4-one derivatives are profoundly influenced by the nature of substituents at the N-3 and C-5 positions. The introduction of various functional groups allows for the modulation of the molecule's electron distribution, which in turn affects its absorption and emission of light.
A common and effective strategy for modifying these properties is the Knoevenagel condensation of the C-5 methylene (B1212753) group with various aldehydes. This reaction introduces a C-5 arylidene substituent, extending the π-conjugated system of the molecule. The electronic nature of the substituent on this aryl ring plays a critical role. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can push electron density into the rhodanine (B49660) core, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) pull electron density away. This creates a "push-pull" or donor-acceptor (D-A) system, where the rhodanine ring often acts as the electron acceptor. researchid.co
This intramolecular charge transfer (ICT) from the donor to the acceptor moiety is fundamental to the optical properties of these compounds. researchid.co The extent of this charge transfer directly impacts the energy of the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). As shown by DFT calculations, introducing strong donor groups generally raises the HOMO energy level, while strong acceptor groups lower the LUMO energy level, effectively reducing the HOMO-LUMO gap. researchgate.net A smaller energy gap corresponds to absorption of lower-energy, longer-wavelength light, resulting in a bathochromic (red) shift in the absorption spectrum. researchgate.net
Table 1: Effect of C-5 Substituents on Optical Properties of Rhodanine Dyes This table is a representative example based on typical findings in the literature.
| C-5 Arylidene Substituent | Substituent Nature | Typical Max Absorption (λmax) | Effect on HOMO-LUMO Gap |
|---|---|---|---|
| -H (Benzaldehyde) | Neutral | ~420 nm | Reference |
| -N(CH₃)₂ (Dimethylaminobenzaldehyde) | Strong Electron-Donating | ~480 nm | Decreased |
| -OCH₃ (Anisaldehyde) | Electron-Donating | ~440 nm | Slightly Decreased |
The solvent environment can also alter the electronic and optical characteristics, a phenomenon known as solvatochromism. ncl.res.in Polar solvents can stabilize the charge-separated excited state in push-pull systems more than the ground state, leading to a red shift in absorption, a behavior indicative of the strong ICT character of these molecules. researchid.co
Furthermore, the significant redistribution of electron density upon excitation in these push-pull structures gives rise to large changes in dipole moments, making them candidates for applications in nonlinear optics (NLO). Studies have shown that the strategic placement of donor and acceptor groups can enhance the molecule's hyperpolarizability, a key parameter for NLO materials. researchgate.net
Conformational Flexibility and Rigidity as a Function of Substitution Patterns
X-ray crystallography studies of simple derivatives like 3-aminorhodanine and 3-methylrhodanine (B1581798) confirm the planarity of the core heterocyclic ring. researchgate.net For more complex derivatives, such as those with bulky C-5 ylidene groups, the molecule often maintains a high degree of planarity across the core and the conjugated side chain to maximize π-orbital overlap. For instance, the potent aldose reductase inhibitor epalrestat, which features a C-5 propenylidene group, adopts an extremely planar conformation in its crystalline state, a form that is also predominant in solution. rsc.orgrsc.org
The substituent at the N-3 position significantly influences the rotational freedom around the N-C bond. When the N-3 substituent is a bulky group, such as an ortho-substituted aryl ring, rotation around the N-Caryl single bond can be severely restricted. This hindered rotation can lead to atropisomerism, where the molecule becomes chiral due to the stable, non-interconverting rotational isomers (enantiomers). The energy barrier for this rotation is directly affected by the size of the ortho-substituent on the aryl ring; larger substituents lead to higher barriers to racemization. researchgate.net
Table 2: Conformational Data from X-ray Crystallography of Rhodanine Derivatives Data is compiled from representative structures in the literature. researchgate.net
| Compound | N-3 Substituent | C-5 Substituent | Key Conformational Feature | Torsion Angles (Representative) |
|---|---|---|---|---|
| 3-Aminorhodanine | -NH₂ | -H₂ | Near-planar rhodanine ring | C2-N3-C4-C5: ~2.5° |
| 3-Methylrhodanine | -CH₃ | -H₂ | Near-planar rhodanine ring | C2-N3-C4-C5: ~1.8° |
| Epalrestat | -CH₂COOH | =C(CH₃)CH=CH-Ph | Extended planar conformation | C4-C5=C6-C7: ~179° (trans) |
In some cases, intermolecular interactions within the crystal lattice, such as hydrogen bonding or S...S interactions, can play a crucial role in stabilizing a particular conformation. nih.gov For example, the exocyclic oxygen at C-4 and the nitrogen at N-3 can participate in hydrogen bonding, influencing molecular packing and conformational stability. rsc.org
Strategies for Modulating Molecular Architecture for Desired Chemical Properties
The modulation of the thioxothiazolidin-4-one architecture is primarily achieved through targeted synthetic modifications at the N-3 and C-5 positions. These strategies allow for the systematic tuning of the electronic, optical, and conformational properties discussed previously.
The most prevalent strategy for functionalizing the C-5 position is the Knoevenagel condensation. researchgate.net This reaction involves the base-catalyzed condensation of the active methylene group at C-5 with an aldehyde or, less commonly, a ketone. The choice of the aldehyde is critical as it installs the C-5 substituent that will largely define the electronic and optical properties of the final molecule. By using a wide array of aromatic and heteroaromatic aldehydes bearing different electronic groups (donors and acceptors), a diverse range of push-pull chromophores can be synthesized. researchgate.net
Modification at the N-3 position is also a key strategy. This is typically achieved by reacting the rhodanine core with various electrophiles. For instance, N-alkylation using alkyl halides can introduce simple alkyl chains, such as a carboxymethyl group, which can influence solubility and intermolecular interactions. rsc.org N-arylation can also be performed, leading to derivatives where the properties can be tuned by substituents on the N-aryl ring. As noted earlier, introducing bulky ortho-substituents via N-arylation is a direct strategy for inducing conformational rigidity and axial chirality. researchgate.net
A powerful approach involves the simultaneous or sequential modification of both the N-3 and C-5 positions. researchgate.net This dual functionalization provides maximum control over the final molecular architecture. For example, one can first install a specific substituent at the N-3 position (e.g., a group to enhance solubility or provide a secondary interaction site) and then perform a Knoevenagel condensation at C-5 with a carefully chosen aldehyde to fine-tune the electronic and optical properties. This combinatorial-like approach allows for the creation of highly specialized molecules with properties tailored for specific non-biological applications, such as dyes or nonlinear optical materials. researchgate.net
Advanced Materials and Optoelectronic Applications of Thioxothiazolidin 4 One Derivatives
Application in Nonlinear Optical Materials
The quest for materials with significant nonlinear optical (NLO) properties is a driving force in modern photonics and optoelectronics. Organic materials have emerged as promising candidates due to their large and ultrafast NLO responses, high damage thresholds, and synthetic versatility. Thioxothiazolidin-4-one derivatives, when incorporated into a "push-pull" molecular architecture, exhibit substantial NLO effects.
In this design, the thioxothiazolidin-4-one core typically functions as the electron-accepting moiety (the "pull"). It is connected via a π-conjugated bridge to an electron-donating group (the "push"). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, such as a laser. The delocalization of π-electrons across the donor-bridge-acceptor system is the primary origin of the high molecular nonlinearities (hyperpolarizability). The efficiency of this ICT process, and thus the magnitude of the NLO response, can be finely tuned by modifying the strength of the donor and acceptor groups and the length and nature of the conjugated linker.
Materials with strong third-order NLO properties are particularly sought after for applications like all-optical switching and data processing. These properties are characterized by the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). Studies on related organic dye molecules, such as Rhodamine B, which share structural similarities with push-pull thioxothiazolidin-4-one systems, demonstrate significant and measurable NLO effects. For instance, the Z-scan technique has been used to quantify these parameters, revealing how the molecular structure gives rise to phenomena like self-defocusing, which is essential for optical limiting applications. cabidigitallibrary.org A negative nonlinear refractive index is a hallmark of such materials, indicating their potential for use in various photonic devices. cabidigitallibrary.org
Theoretical investigations using Density Functional Theory (DFT) have corroborated experimental findings, showing a clear correlation between molecular structure, dipole moment, and NLO properties. nih.gov For example, studies on thiazolopyrimidoquinoline derivatives revealed that strategic placement of substituents could significantly enhance the nonlinear absorption coefficient and refractive index. nih.gov Similarly, research on aurone-based polymers has shown that enhancing the push-pull effect through strong donor substituents leads to a considerable enhancement of the NLO response. nih.gov These principles are directly applicable to the design of NLO materials based on the thioxothiazolidin-4-one scaffold.
Table 1: Representative Nonlinear Optical Properties of an Organic Dye Solution
| Property | Value | Conditions |
| Nonlinear Refractive Index (n₂) | Negative | Measured via closed-aperture Z-scan with a 457 nm CW diode laser. cabidigitallibrary.org |
| Nonlinear Absorption (β) | Positive (Two-Photon Absorption) | Measured via open-aperture Z-scan with a 457 nm CW diode laser. cabidigitallibrary.org |
| Key Phenomenon | Self-defocusing | Leads to applications in optical limiting. cabidigitallibrary.org |
This table presents data for a Rhodamine B dye solution as a representative example of an organic material exhibiting significant nonlinear optical effects relevant to the behavior of functionalized thioxothiazolidin-4-one derivatives.
Potential as Components in Optoelectronic Devices
The significant NLO properties of thioxothiazolidin-4-one derivatives translate directly into their potential for use in a variety of optoelectronic devices. rsc.org The ability to manipulate the refractive index and absorption of these materials with light intensity is the basis for technologies such as optical switching, optical limiting, and optical data storage. cabidigitallibrary.orguokerbala.edu.iq
Optical Limiters: An optical limiter is a device that exhibits high transmittance for low-intensity light but low transmittance for high-intensity light, making it crucial for protecting sensitive optical sensors and human eyes from high-power laser damage. The two-photon absorption process observed in materials with a large nonlinear absorption coefficient (β) is ideal for this application. cabidigitallibrary.org Thioxothiazolidin-4-one derivatives designed to maximize this property could serve as the active medium in advanced optical limiting devices.
All-Optical Switching: The intensity-dependent refractive index (n₂) is the key to all-optical switching. In this concept, a high-intensity light beam (pump) alters the refractive index of the material, thereby changing the phase of a second, weaker signal beam that passes through it. This phase shift can be used to switch the signal beam between two different output paths, effectively creating a light-controlled switch. Materials with a large n₂, like properly engineered thioxothiazolidin-4-one derivatives, are promising for fabricating such devices, which could enable data processing at speeds far exceeding those of conventional electronics. nih.gov
Data Storage and Processing: Organic chromophores are being extensively investigated for their role in optical data storage and image processing. rsc.org The ability to induce changes in the optical properties of thioxothiazolidin-4-one derivatives with light makes them suitable for writing and reading data in high-density optical storage media.
The synthetic flexibility of these compounds allows for their integration into various material formats, including as dopants in polymer films or as the core components of specifically designed polymers. This adaptability is crucial for the fabrication of robust and processable optoelectronic components.
Integration into Photoactive Donor Materials for Organic Solar Cells
Organic solar cells (OSCs) have garnered immense interest as a next-generation renewable energy technology, owing to their potential for low-cost fabrication, light weight, and mechanical flexibility. The heart of most high-performance OSCs is the bulk heterojunction (BHJ), an interpenetrating network of electron-donor and electron-acceptor materials. While historically used as acceptor units, thioxothiazolidin-4-one derivatives, particularly those based on the closely related rhodanine (B49660) core, have also been successfully engineered into highly effective donor materials.
In a donor-acceptor-donor (D-A-D) molecular architecture, the electron-rich donor units are placed at the ends of the molecule, flanking a central electron-deficient acceptor core. However, the versatility of organic synthesis allows for the inverse design, where a thioxothiazolidin-4-one or rhodanine unit acts as an end-cap acceptor on a larger donor-centric conjugated molecule. This approach has led to the development of small molecule donors with excellent performance.
For instance, a small molecule donor featuring a benzodithiophene (BDT) central block and 3-ethylrhodanine (B1362658) dye end units achieved a remarkable power conversion efficiency (PCE) of 8.12%. rsc.org This demonstrates the profound impact that rhodanine-type end groups can have on the photovoltaic performance of a donor material. More recent research has focused on developing novel donor materials by connecting a known photoactive donor core, like fluorinated thienyl–substituted benzodithiophene, with a 3-methyl-5-methylene-2-thioxothiazolidin-4-one terminal acceptor moiety. researchgate.net Theoretical studies on such molecules indicate that this modification can lead to favorable electronic properties, such as a reduced bandgap and tailored energy levels, for efficient charge generation and transport. researchgate.net
Table 2: Performance of Rhodanine-Based Small Molecule Materials in Organic Solar Cells
| Role of Rhodanine Derivative | Donor Partner / Acceptor Partner | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Power Conversion Efficiency (PCE) |
| Donor | PC₆₁BM (Acceptor) | 0.92 V | 13.98 mA cm⁻² | 6.10% nankai.edu.cn |
| Acceptor | P3HT (Donor) | 1.03 V | - | 3.08% rsc.org |
| Donor (End-Cap) | PC₇₁BM (Acceptor) | - | - | 8.12% rsc.org |
| Acceptor | P3HT (Donor) | - | - | >7% researchgate.net |
This table summarizes the performance of solar cells using rhodanine derivatives, which are structurally analogous to thioxothiazolidin-4-ones, in both donor and acceptor roles.
The success of these compounds in OSCs highlights the versatility of the thioxothiazolidin-4-one scaffold. By carefully designing the molecular structure, it is possible to create materials that are not only efficient but also solution-processable, which is a key requirement for the low-cost, large-scale manufacturing of organic solar cells. nankai.edu.cn
Future Research Directions and Emerging Avenues in Thioxothiazolidin 4 One Chemistry
Development of Novel and Efficient Synthetic Routes
While classical methods for synthesizing thioxothiazolidin-4-one derivatives, such as Knoevenagel condensation, are well-established, the future lies in developing more efficient, cost-effective, and environmentally benign synthetic strategies. tandfonline.com
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of thioxothiazolidin-4-ones. nih.gov Recent research has demonstrated the successful use of deep eutectic solvents (DESs) as both solvent and catalyst, eliminating the need for toxic organic solvents. benthamdirect.com In one study, a series of rhodanine (B49660) derivatives were synthesized in a choline (B1196258) chloride:acetamide (ChCl:acetamide) DES, achieving good to excellent yields (51.4-99.7%). benthamdirect.com Other green methods include solvent-free synthesis by grinding and microwave-assisted synthesis, which often lead to shorter reaction times and higher yields compared to conventional heating methods. tandfonline.com For instance, ultrasonic irradiation in the presence of catalysts like vanadyl sulfate (B86663) has been reported as a green protocol. nih.gov
One-Pot, Multi-Component Reactions (MCRs): One-pot synthesis protocols are highly sought after as they reduce the number of purification steps, saving time, and resources. researchgate.netarkat-usa.org An efficient one-pot, three-component synthesis has been developed for pyrazolyl-2-thioxothiazolidin-4-one hybrids by condensing pyrazole (B372694) aldehydes, chloroacetic chloride, and carbon disulfide using ammonium (B1175870) acetate. researchgate.netbohrium.com Another notable example is the DABCO-catalyzed one-pot reaction of aldehydes and 2-thioxothiazolidin-4-one with α-mercaptoacetaldehyde to produce novel spiro-thiolane hybrids in moderate to good yields (75-90%). arkat-usa.org These methods showcase the potential for creating complex molecular architectures in a single, efficient step.
Novel Catalytic Systems: The exploration of new catalysts is crucial for improving reaction efficiency and selectivity. Hydrated ionic liquids like tetrabutylammonium (B224687) hydroxide (B78521) have been used as catalysts in aqueous media. sysrevpharm.org L-Proline has also been employed as an effective catalyst under aqueous conditions for the synthesis of 1,3-thiazolidin-4-ones. bohrium.com The development of reusable and highly efficient catalysts, including nanocarrier-based catalysts, represents a significant area for future research to make the synthesis of thioxothiazolidin-4-ones more sustainable. nih.gov
| Synthetic Method | Key Features | Example Catalyst/Solvent | Reported Yields |
| Green Synthesis | Environmentally friendly, reduced use of hazardous solvents. nih.govbenthamdirect.com | Deep Eutectic Solvents (e.g., ChCl:acetamide). benthamdirect.com | 51.4-99.7% benthamdirect.com |
| One-Pot MCRs | Increased efficiency, reduced waste, single-step synthesis. researchgate.netarkat-usa.org | DABCO, Ammonium Acetate. researchgate.netarkat-usa.org | 75-90% arkat-usa.org |
| Microwave-Assisted | Rapid heating, shorter reaction times. tandfonline.com | Tetrabutylammonium bromide (TBAB) in water. tandfonline.com | Good to excellent tandfonline.com |
| Ultrasonic Irradiation | Energy-efficient, improved reaction rates. nih.gov | Vanadyl sulfate (VOSO₄). nih.gov | Good yields nih.gov |
Expansion of Computational Modeling Techniques for Predictive Design
Computational chemistry has become an indispensable tool in the rational design of novel thioxothiazolidin-4-one derivatives with specific biological or material properties. worldscientific.comacs.org Future research will likely see an expansion and refinement of these in silico techniques.
Molecular Docking and Dynamics: Molecular docking is widely used to predict the binding affinity and interaction patterns of thioxothiazolidin-4-one derivatives with various biological targets, such as enzymes and receptors. sysrevpharm.orgnih.govnih.gov For example, docking studies have been performed to evaluate derivatives as inhibitors of acetylcholinesterase (AChE), HIV-1 gp41, and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). sysrevpharm.orgworldscientific.comnih.gov These studies often use software like Schrödinger Maestro and AutoDock. sysrevpharm.orgtandfonline.com Molecular dynamics (MD) simulations, often carried out for extended periods (e.g., 150 ns), complement docking by providing insights into the dynamic stability of ligand-protein complexes and key interactions over time. worldscientific.comnih.govtandfonline.com
Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful method for investigating the electronic and geometric properties of molecules. acs.org DFT calculations, often using the B3LYP functional with basis sets like 6-31G++ or 6-311G(d,p), are employed to determine parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors. worldscientific.commanipal.eduresearchgate.net These calculations help in understanding the reactivity, stability, and potential of the molecules for various applications. worldscientific.comacs.org For instance, a low HOMO-LUMO energy gap (e.g., 2.8–3.4 eV) suggests high reactivity and ease of electron transfer. worldscientific.commanipal.edu
Predictive ADMET Analysis: A significant hurdle in drug discovery is poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is a critical step in the early-stage design of new drug candidates. worldscientific.comnih.gov Computational tools are used to evaluate the drug-likeness of designed thioxothiazolidin-4-one derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. worldscientific.com
| Computational Technique | Application in Thioxothiazolidin-4-one Research | Key Insights Provided |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., PPAR-γ, AChE). sysrevpharm.orgworldscientific.com | Binding energy (kcal/mol), key amino acid interactions, potential for inhibition. worldscientific.comtandfonline.com |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes over time. nih.govtandfonline.com | Conformational changes, stability of interactions, validation of docking results. worldscientific.comnih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity descriptors. acs.orgmanipal.edu | HOMO-LUMO gap, molecular electrostatic potential, geometric properties. worldscientific.commanipal.edu |
| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties. worldscientific.comnih.gov | Absorption, distribution, metabolism, excretion, and toxicity profiles. worldscientific.com |
Exploration of Thioxothiazolidin-4-one in Advanced Material Science beyond NLO
While the nonlinear optical (NLO) properties of some rhodanine derivatives have been noted, the future of thioxothiazolidin-4-ones in material science is expanding into other advanced applications. arkat-usa.orgacs.org
Organic Electronics: The rhodanine core is gaining significant attention in materials chemistry, particularly as an alternative to fullerene-based compounds in organic electronics. arkat-usa.org Derivatives of 2-thioxothiazolidin-4-one are being explored for the development of dye-sensitized solar cells (DSSCs), organic photovoltaics (OPVs), and semiconducting materials. arkat-usa.orgbohrium.com Their utility stems from their electron-accepting nature and structural versatility, which allows for the fine-tuning of electronic properties. bohrium.com For example, organic small molecules incorporating the thioxothiazolidin-4-one moiety have been designed as hole-transporting materials for efficient and stable inverted perovskite solar cells. bohrium.com
Corrosion Inhibition: Thioxothiazolidin-4-one derivatives have demonstrated potential as effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.net These compounds can adsorb onto the metal surface through heteroatoms (sulfur, nitrogen) and multiple bonds, forming a protective polymeric film that mitigates corrosive attacks. researchgate.netresearchgate.net This application is environmentally significant as it offers a potential replacement for toxic inorganic corrosion inhibitors. researchgate.net
Sensor Technology: The ability of thioxothiazolidin-4-one derivatives to form complexes with metal ions suggests their potential use in sensor technology. researchgate.net Chemically modified electrodes based on these compounds have been proposed for the selective and reversible recognition of heavy metal ions. researchgate.net Future work could focus on developing highly sensitive and selective chemosensors for environmental and industrial monitoring.
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery of new molecules. Thioxothiazolidin-4-one research is beginning to benefit from these powerful computational approaches.
Virtual Screening and Target Prediction: Machine learning algorithms can rapidly screen vast virtual libraries of compounds to identify potential hits for specific biological targets. msu-journal.comnmuofficial.com Web-based tools like SuperPred 3.0 employ machine learning to predict the therapeutic targets of molecules based on their structure, classifying them and predicting their interaction probabilities with high accuracy. msu-journal.comnmuofficial.com This approach has been used to investigate series of 5-arylidene rhodanine derivatives, identifying potential interactions with targets like Aldose reductase and Cathepsin D. nmuofficial.com
De Novo Drug Design and Optimization: AI, particularly deep learning models, can go beyond screening existing libraries to generate entirely new molecular structures with desired properties. nih.gov Deep multitask learning is an emerging strategy for the discovery of new compounds, as demonstrated in the search for agents targeting Leishmania infantum. dntb.gov.uaudhtu.edu.ua These models can learn the complex relationships between chemical structure and biological activity (Structure-Activity Relationship, SAR), guiding the optimization of lead compounds. nmuofficial.com By integrating AI, researchers can accelerate the design-synthesis-test cycle, making the discovery of novel thioxothiazolidin-4-one-based therapeutics more efficient. nih.govresearchgate.net
Q & A
Q. Advanced Research Focus
- Error analysis : Calculate standard deviations for triplicate measurements and report confidence intervals (e.g., 95% CI) .
- Multivariate analysis : Apply PCA to identify dominant factors influencing activity in datasets with >20 compounds .
- Dose-response modeling : Fit data to Hill equations to determine efficacy (E) and potency (EC) .
How does pH and solvent stability impact the reactivity of Thioxothiazolidin-4-one derivatives?
Q. Basic Research Focus
- Acidic conditions : Protonation of the thione sulfur increases electrophilicity, facilitating nucleophilic attacks (e.g., by amines) .
- Alkaline conditions : Hydrolysis of the 4-oxo group may occur, requiring pH-controlled environments (pH 6–8) during storage .
- Solvent selection : Use aprotic solvents (e.g., DMF) to prevent decomposition during reactions .
What methodologies validate the proposed mechanisms of action for Thioxothiazolidin-4-one derivatives?
Q. Advanced Research Focus
- Enzyme inhibition assays : Measure IC against purified targets (e.g., COX-2) using fluorogenic substrates .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure .
- Gene expression profiling : Use RNA-seq to identify differentially expressed pathways (e.g., apoptosis regulators) .
How can researchers ensure the purity and identity of novel Thioxothiazolidin-4-one derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
